molecular formula C14H9Cl3N2OS B1681386 Triclabendazole CAS No. 68786-66-3

Triclabendazole

Cat. No. B1681386
CAS RN: 68786-66-3
M. Wt: 359.7 g/mol
InChI Key: NQPDXQQQCQDHHW-UHFFFAOYSA-N
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Description

Triclabendazole is an anthelmintic drug used to treat fascioliasis, an infection caused by the liver fluke parasite, Fasciola hepatica . Infections with a liver fluke usually occur after eating contaminated water plants, such as watercress or algae, or animals that eat these plants .


Synthesis Analysis

The synthesis of Triclabendazole involves several steps . The process starts with the condensation of N-(4,5-dichloro-2-nitrophenyl)acetamide with 2,3-dichlorophenol to obtain 4-chloro-5(2,3-dichlorophenoxy)-2-nitrophenyl acetamide . This is then reduced in the presence of Raney nickel to obtain 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine . The next step involves cyclising this compound in the presence of carbondisulfide to obtain 6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol . This is then methylated using a methylating agent to obtain triclabendazole methanesulfonate salt . Finally, the methanesulfonate salt is converted to the hydrochloride salt of Triclabendazole and hydrolysed to obtain Triclabendazole .


Molecular Structure Analysis

Triclabendazole is a member of the benzimidazole family of anthelmintics . It has a chlorinated benzene ring but no carbamate group . The molecular formula of Triclabendazole is C14H9Cl3N2OS , and its molecular weight is 359.65 .

Scientific Research Applications

Current Threat and Resistance Management

Triclabendazole is recognized for its efficacy against both early immature and adult stages of Fasciola hepatica, but the emergence of resistance significantly impacts its effectiveness. The mechanisms of action and resistance are not fully understood, necessitating effective management strategies for sustainable control of liver fluke infections, which are critical for livestock production and human health (Kelley et al., 2016).

Pharmacological Advances and Applications

Research into triclabendazole's pharmacodynamics, pharmacokinetics, and its potential for treating fascioliasis and paragonimiasis highlights its status as the most efficacious treatment for these diseases. Despite its primary veterinary use, triclabendazole's effectiveness in humans against these parasitic infections has been well-documented, underscoring the need for broader drug registration and the development of new treatments for food-borne trematodiasis (Keiser et al., 2005).

Nanotechnology and Drug Delivery

Innovations in drug delivery systems, such as chitosan-based nanocapsules and nanoemulsions for triclabendazole, aim to improve its solubility and bioavailability. These novel formulations show promise in enhancing the oral delivery of anti-parasitic drugs, potentially offering a more effective treatment for fascioliasis by improving drug stability and cellular uptake (Real et al., 2018).

Understanding and Combatting Resistance

The challenge of triclabendazole resistance necessitates a deeper understanding of its mechanism of action and the development of strategies to manage resistance. This includes exploring alternative drugs, drug combinations, and new compounds, as well as understanding drug influx/efflux mechanisms and the metabolism of triclabendazole by the fluke (Brennan et al., 2007).

Novel Formulations for Improved Efficacy

Research into improving triclabendazole's aqueous solubility and dissolution rate through complexation with cyclodextrins represents a significant advancement in addressing its biopharmaceutical limitations. These studies aim to develop new formulations that enhance the drug's efficacy and safety profile for treating fascioliasis (Real et al., 2018).

Safety And Hazards

Triclabendazole is generally well-tolerated, with most side effects being related to the expulsion of dead or dying flukes from the biliary tract . Side effects can include abdominal pain and headaches . Biliary colic may occur due to dying worms . While no harm has been found with use during pregnancy, Triclabendazole has not been studied well in this population .

properties

IUPAC Name

6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfanyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2OS/c1-21-14-18-9-5-8(16)12(6-10(9)19-14)20-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPDXQQQCQDHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7043952
Record name Triclabendazole
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Molecular Weight

359.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085431
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Triclabendazole
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Mechanism of Action

Triclabendazole is an anthelmintic agent against _Fasciola_ species. The mechanism of action against Fasciola species is not fully understood at this time. In vitro studies and animal studies suggest that triclabendazole and its active metabolites (_sulfoxide_ and _sulfone_) are absorbed by the outer body covering of the immature and mature worms, causing a reduction in the resting membrane potential, the inhibition of tubulin function as well as protein and enzyme synthesis necessary for survival. These metabolic disturbances lead to an inhibition of motility, disruption of the worm outer surface, in addition to the inhibition of spermatogenesis and egg/embryonic cells. **A note on resistance** In vitro studies, in vivo studies, as well as case reports suggest a possibility for the development of resistance to triclabendazole. The mechanism of resistance may be multifactorial and include changes in drug uptake/efflux mechanisms, target molecules, and changes in drug metabolism. The clinical significance of triclabendazole resistance in humans is not yet elucidated.
Record name Triclabendazole
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Product Name

Triclabendazole

CAS RN

68786-66-3
Record name Triclabendazole
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Record name Triclabendazole
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Record name 1H-Benzimidazole, 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)
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Record name TRICLABENDAZOLE
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Melting Point

189-191
Record name Triclabendazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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